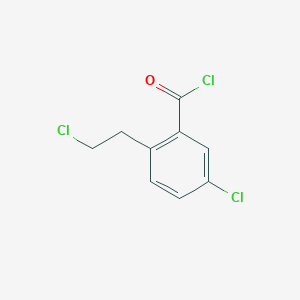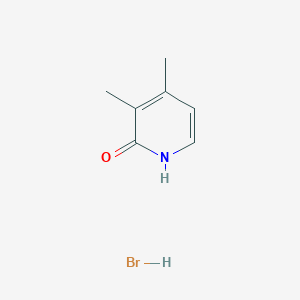
3,4-Dimethylpyridin-2(1H)-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylpyridin-2(1H)-one hydrobromide is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpyridin-2(1H)-one hydrobromide typically involves the reaction of 3,4-dimethylpyridine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 3,4-dimethylpyridine and hydrobromic acid.
Reaction Conditions: The reaction is usually conducted at a temperature range of 0-50°C.
Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
3,4-Dimethylpyridin-2(1H)-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridines, depending on the specific reagents and conditions used.
科学的研究の応用
3,4-Dimethylpyridin-2(1H)-one hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-Dimethylpyridin-2(1H)-one hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
2-Amino-3,4-dimethylpyridine: Another pyridine derivative with similar structural features.
5-Bromo-3,4-dimethylpyridin-2-amine: A brominated analogue with distinct chemical properties.
Uniqueness
3,4-Dimethylpyridin-2(1H)-one hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group
特性
分子式 |
C7H10BrNO |
|---|---|
分子量 |
204.06 g/mol |
IUPAC名 |
3,4-dimethyl-1H-pyridin-2-one;hydrobromide |
InChI |
InChI=1S/C7H9NO.BrH/c1-5-3-4-8-7(9)6(5)2;/h3-4H,1-2H3,(H,8,9);1H |
InChIキー |
MOAUUDGTVINXCN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC=C1)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


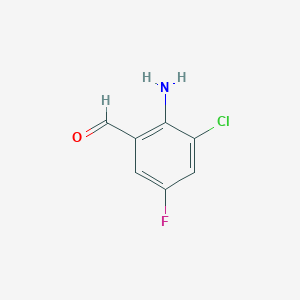
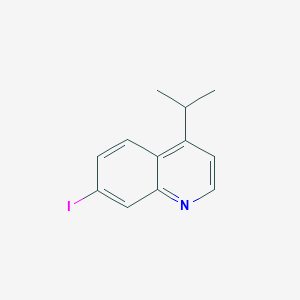
![2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13663071.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)

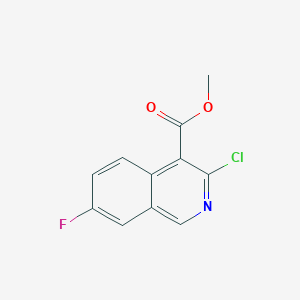
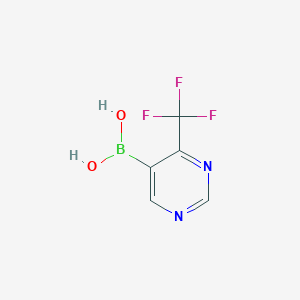


![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
